![molecular formula C12H13ClO4 B14353195 2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) CAS No. 91393-70-3](/img/structure/B14353195.png)
2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of oxirane (epoxide) groups and a chlorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) typically involves the reaction of 2-chloro-1,4-benzenedimethanol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane rings. The reaction conditions often include elevated temperatures and controlled pH to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. The chlorinated aromatic ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis(oxirane)
- 2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bis(oxirane)
- 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis(oxirane)
Uniqueness
2,2’-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane) is unique due to the presence of the chlorine atom on the aromatic ring, which imparts distinct reactivity and properties compared to its non-chlorinated counterparts. This structural feature allows for specific applications in areas where chlorinated compounds are advantageous .
Propriétés
Numéro CAS |
91393-70-3 |
|---|---|
Formule moléculaire |
C12H13ClO4 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
2-[[2-chloro-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C12H13ClO4/c13-11-3-8(14-4-9-5-15-9)1-2-12(11)17-7-10-6-16-10/h1-3,9-10H,4-7H2 |
Clé InChI |
DIQCVUZVAPYLCM-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC(=C(C=C2)OCC3CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethenyl-1-methoxy-5-methylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14353113.png)
![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)

![Glutarimide, 3-[2-(5-methyl-2-oxocyclohexyl)-2-oxoethyl]-](/img/structure/B14353122.png)
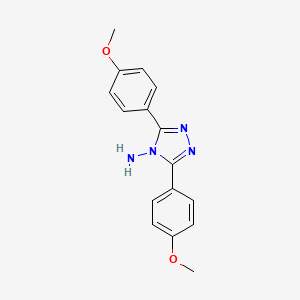
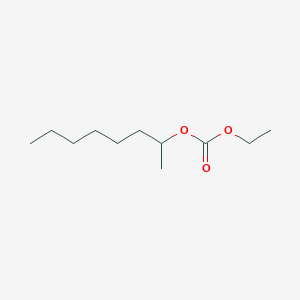
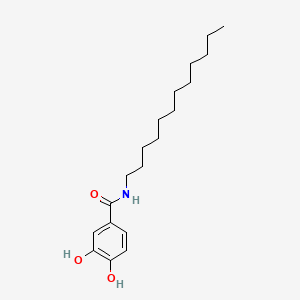
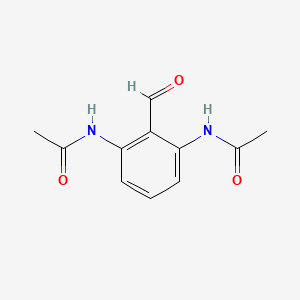
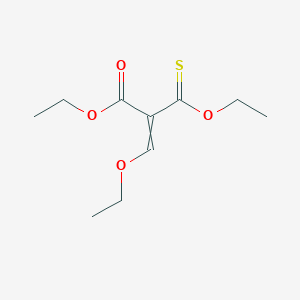
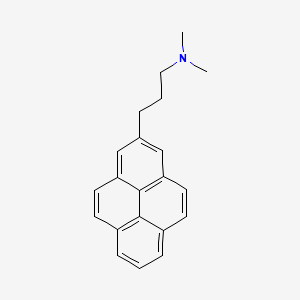
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
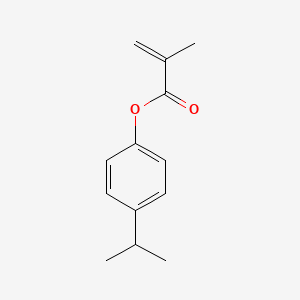
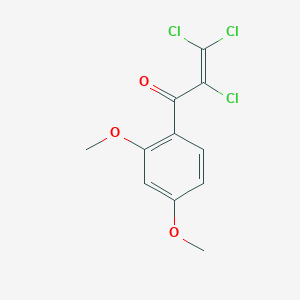
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
